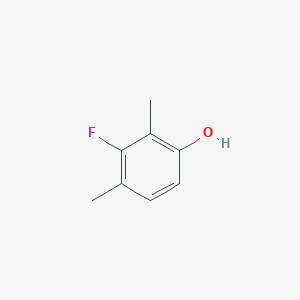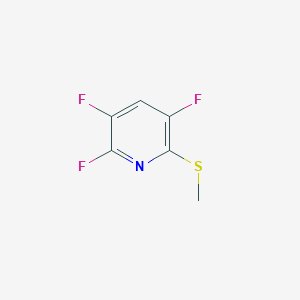
3-Fluoro-2,4-dimethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-2,4-dimethylphenol is an organic compound with the molecular formula C8H9FO It is a derivative of phenol, where the hydrogen atoms at positions 3, 2, and 4 on the benzene ring are substituted by a fluorine atom and two methyl groups, respectively
Mechanism of Action
Target of Action
Similar compounds are often used as intermediates in organic synthesis , suggesting that their targets could be various enzymes or receptors involved in these synthetic processes.
Mode of Action
It’s known that fluorinated compounds often interact with their targets by forming strong bonds due to the high electronegativity of fluorine . This can lead to changes in the target’s function or structure.
Biochemical Pathways
, a related compound, phenol, is known to be metabolized via the meta-cleavage pathway in certain bacteria. In this pathway, phenol is hydroxylated and then cleaved to form smaller molecules. It’s possible that 3-Fluoro-2,4-dimethylphenol might be metabolized in a similar manner.
Result of Action
Based on its potential use as an intermediate in organic synthesis , it may contribute to the formation of various other compounds with diverse effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it’s recommended to be stored at 2-8°C . Furthermore, its action and efficacy could be influenced by the pH and the presence of other compounds in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2,4-dimethylphenol can be achieved through several methods. One common approach involves the fluorination of 2,4-dimethylphenol using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like acetonitrile at room temperature. Another method involves the use of electrophilic aromatic substitution, where 2,4-dimethylphenol is treated with a fluorinating reagent under controlled conditions to introduce the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The choice of fluorinating agents and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2,4-dimethylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different hydroxy derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
3-Fluoro-2,4-dimethylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phenolic compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoro-4-methylphenol: Has a similar structure but with only one methyl group, affecting its reactivity and applications.
3-Fluorophenol: Contains only the fluorine atom without the methyl groups, leading to distinct chemical behavior.
Uniqueness
3-Fluoro-2,4-dimethylphenol is unique due to the combined presence of the fluorine atom and two methyl groups, which confer specific chemical properties such as increased lipophilicity and altered electronic distribution. These characteristics make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-2,4-dimethylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-5-3-4-7(10)6(2)8(5)9/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZSAHPORBISIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)O)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid](/img/structure/B6335177.png)





![4-Cyclopentyl-5-(tert-butyl-dimethylsilyloxy)-tetrahydro-7,7-dimethyl-2-(1-isopropyl)-alpha-[4-(trifluoromethyl)phenyl]-3-quinolinemethanol](/img/structure/B6335226.png)



